4-(4-Aminobutyl)-5-methylimidazole
Description
4-(4-Aminobutyl)-5-methylimidazole is an imidazole derivative featuring a methyl group at the 5-position and a 4-aminobutyl chain at the 4-position of the imidazole ring. This compound has been studied in the context of histamine H-2 receptor inhibition, as evidenced by its structural role in analogs synthesized for pharmacological screening . The aminobutyl chain likely enhances solubility and receptor interaction, while the methyl group may influence steric and electronic properties.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-(5-methyl-1H-imidazol-4-yl)butan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
XFZLAEXVWQCHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Analogs from Histamine Receptor Studies
Key structural analogs synthesized by Smith Kline & French Laboratories include:
Discussion :
- However, the lack of methyl-induced electron effects could diminish binding stability.
- Compound (c) : Bromine’s electronegativity may strengthen hydrogen bonding or dipole interactions with receptor residues, though its larger size could introduce steric clashes.
- Compound (d) : The thiazole ring, with a sulfur atom replacing one nitrogen, alters electronic distribution and ring planarity, possibly shifting receptor specificity.
Thioether and Hydroxymethyl Derivatives
4-[[(2-Aminoethyl)thio]methyl]-5-methylimidazole
This compound (CAS 38603-73-5) features a thioether-linked aminoethyl chain instead of an aminobutyl group. Its dihydrobromide salt has a melting point of 194°C , suggesting higher crystallinity compared to the parent compound. The thioether group may enhance metabolic stability but reduce solubility due to hydrophobic effects.
4-Hydroxymethyl-5-methylimidazole
This analog (CAS 29636-87-1) replaces the aminobutyl chain with a hydroxymethyl group . Its smaller size may limit receptor interaction depth compared to the aminobutyl chain.
Benzimidazole and Triazole Hybrids
Compounds like 9a–9e () incorporate benzimidazole and triazole moieties. For example:
- 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide These hybrids exhibit extended aromatic systems, which may enhance π-π stacking with receptors but introduce synthetic complexity. Docking studies suggest distinct binding poses compared to simpler imidazole derivatives .
Physicochemical and Pharmacological Data
Table 1: Comparative Properties of Selected Imidazole Derivatives
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